4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a benzofuran ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate at room temperature. The mixture is then heated to reflux (78°C) and monitored using TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated using hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted derivative.
Scientific Research Applications
4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer agents.
Biological Studies: This compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine core and is also studied for its anticancer properties.
2,4-Dichlorothieno[3,2-d]pyrimidine: Another related compound with similar structural features and applications in medicinal chemistry.
Uniqueness
4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine is unique due to its fused benzofuran and pyrimidine rings, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C13H11ClN2O |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN2O/c1-7(2)13-15-10-8-5-3-4-6-9(8)17-11(10)12(14)16-13/h3-7H,1-2H3 |
InChI Key |
RWJUUNKXGJBSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32 |
Origin of Product |
United States |
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